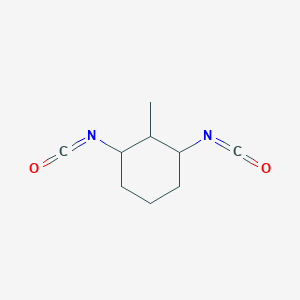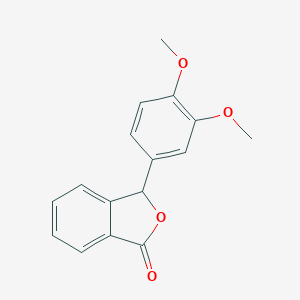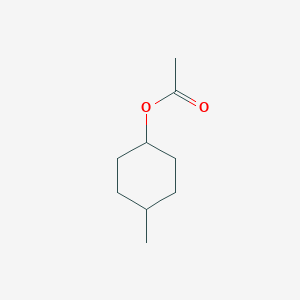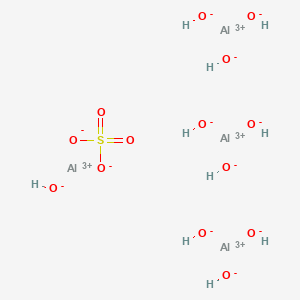
Tetraaluminium decahydroxide sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraaluminium decahydroxide sulphate, also known as TADS, is a chemical compound with the molecular formula Al4(SO4)(OH)10. TADS is a white, crystalline powder that is commonly used in the field of chemistry for its unique properties. This compound has gained attention in recent years due to its potential applications in various areas of scientific research.
Mécanisme D'action
Tetraaluminium decahydroxide sulphate works by forming a complex with the molecules it comes in contact with. This complexation process can alter the properties of the molecules, leading to changes in their behavior. Tetraaluminium decahydroxide sulphate is also known to have a high affinity for certain proteins and enzymes, which can lead to changes in their activity.
Effets Biochimiques Et Physiologiques
Tetraaluminium decahydroxide sulphate has been shown to have a range of biochemical and physiological effects. It has been found to have antioxidant properties, as well as the ability to inhibit certain enzymes. Tetraaluminium decahydroxide sulphate has also been studied for its potential to reduce inflammation and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Tetraaluminium decahydroxide sulphate is its ability to form stable complexes with other molecules. This makes it a useful tool in a variety of laboratory experiments, particularly those involving drug delivery and catalysis. However, Tetraaluminium decahydroxide sulphate is also known to be relatively insoluble in water, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for the use of Tetraaluminium decahydroxide sulphate in scientific research. One area of interest is the development of new drug delivery systems that utilize Tetraaluminium decahydroxide sulphate as a carrier. Tetraaluminium decahydroxide sulphate may also have applications in the field of nanotechnology, due to its ability to form stable complexes with nanoparticles. Additionally, Tetraaluminium decahydroxide sulphate may be useful in the development of new catalysts for chemical reactions.
Méthodes De Synthèse
Tetraaluminium decahydroxide sulphate can be synthesized through a variety of methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. The most commonly used method is the sol-gel synthesis, which involves the reaction of aluminum sulfate with sodium hydroxide to form a gel-like substance. This gel is then dried and calcined to produce Tetraaluminium decahydroxide sulphate.
Applications De Recherche Scientifique
Tetraaluminium decahydroxide sulphate has a wide range of applications in scientific research, including its use as a coagulant in water treatment, a catalyst in chemical reactions, and a flocculant in wastewater treatment. Tetraaluminium decahydroxide sulphate has also been studied for its potential use in drug delivery systems, due to its ability to bind to certain drugs and release them over time.
Propriétés
Numéro CAS |
12428-64-7 |
|---|---|
Nom du produit |
Tetraaluminium decahydroxide sulphate |
Formule moléculaire |
Al4H10O14S |
Poids moléculaire |
374.07 g/mol |
Nom IUPAC |
tetraaluminum;decahydroxide;sulfate |
InChI |
InChI=1S/4Al.H2O4S.10H2O/c;;;;1-5(2,3)4;;;;;;;;;;/h;;;;(H2,1,2,3,4);10*1H2/q4*+3;;;;;;;;;;;/p-12 |
Clé InChI |
PHWYDKYLWYCEOI-UHFFFAOYSA-B |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
Autres numéros CAS |
12428-64-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



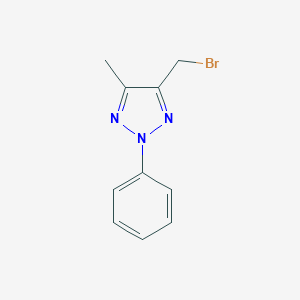
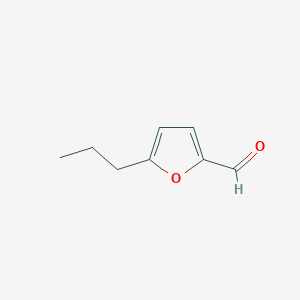
![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)

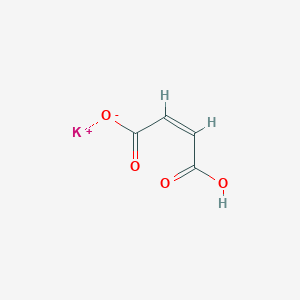
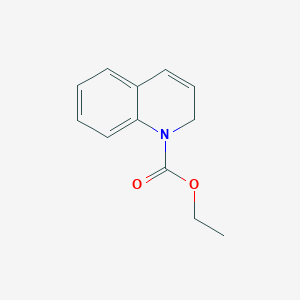
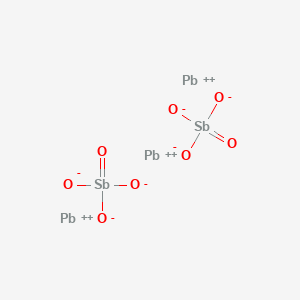
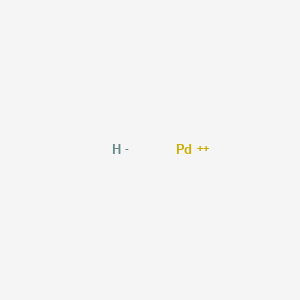
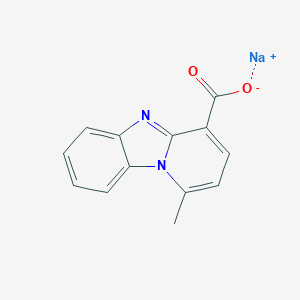
![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)

